2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a quinoline moiety, a pyrrolidine ring, and a thiazole ring, making it a versatile candidate for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a sulfonylation reaction, where quinoline is reacted with a sulfonyl chloride in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the quinoline-sulfonyl-pyrrolidine intermediate with the thiazole ring under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted thiazole or pyrrolidine derivatives.
Scientific Research Applications
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-2-carboxylic acid and thiazole-4-carboxylic acid.
Uniqueness
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is unique due to its combination of three distinct moieties (quinoline, pyrrolidine, and thiazole), which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,14-5-1-3-12-4-2-7-17-15(12)14)19-9-6-13(11-19)22-16-18-8-10-23-16/h1-5,7-8,10,13H,6,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIYEWJKEXJZOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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